3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14;/h2-3,5,7,14,16H,4,6,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIMOYOWORDRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3-(2-Hydroxyethyl)piperidine: A piperidine ring substituted at the 3-position with a 2-hydroxyethyl side chain.
- 2-Methylbenzyl chloride: The alkylating agent providing the 2-methylbenzyl moiety.
- Base: Sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Solvent: Typically polar aprotic solvents like dichloromethane or acetonitrile to facilitate nucleophilic substitution.
Reaction Conditions
- The reaction is conducted under mild heating (room temperature to 60°C) to promote substitution without side reactions.
- The base is used in slight excess to ensure complete deprotonation of the hydroxyl group.
- The reaction proceeds via an SN2 mechanism , where the alkoxide ion attacks the benzyl halide carbon, displacing the halide.
- Reaction times vary from 1 to 12 hours depending on scale and conditions.
Workup and Purification
- After completion, the reaction mixture is quenched with water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is treated with hydrochloric acid to form the hydrochloride salt.
- The salt is isolated by filtration or crystallization from suitable solvents like ethanol or ethyl acetate.
Industrial Scale Considerations
- Continuous flow reactors are employed to enhance mixing efficiency and temperature control , improving yield and reproducibility.
- Automated reagent addition and inline monitoring reduce impurities and batch-to-batch variability.
- Use of potassium carbonate as a base is preferred industrially for its mildness and ease of removal.
- The process avoids harsh conditions to minimize by-products such as dimers or polymeric materials, which are problematic in related piperidine syntheses.
Reaction Optimization and Yield Data
| Parameter | Typical Condition | Effect on Yield/Quality |
|---|---|---|
| Base | NaOH or K2CO3 (1.1 equiv) | Ensures complete alkoxide formation |
| Solvent | Dichloromethane or Acetonitrile | Good solubility and reaction rate |
| Temperature | 25–60°C | Higher temps increase rate but risk side reactions |
| Reaction Time | 3–12 hours | Longer times improve conversion |
| Molar Ratio (alkyl halide:hydroxy compound) | 1.0–1.2:1 | Slight excess of halide improves yield |
| Salt Formation | HCl in ethanol or water | High purity crystalline hydrochloride salt |
Typical isolated yields range from 70% to 90% under optimized conditions.
Mechanistic Insights and Side Reactions
- The key step is the nucleophilic substitution of the benzyl halide by the piperidine hydroxyl group.
- Competing side reactions include elimination or over-alkylation, which are minimized by controlling temperature and stoichiometry.
- Formation of dimers or polymeric by-products is a known issue in piperidine chemistry but can be avoided by careful reaction control and purification.
Comparative Analysis with Related Compounds
Summary of Research Findings
- The preparation of this compound is well-established via nucleophilic substitution of a hydroxyethyl piperidine with 2-methylbenzyl halide.
- Reaction optimization focuses on base choice, solvent, temperature, and stoichiometry to maximize yield and purity.
- Industrial methods leverage continuous flow and automated systems to scale up production efficiently.
- Avoidance of side reactions and impurities is critical, with purification by salt formation and crystallization.
- The methodology aligns with general synthetic principles for piperidine ethers and is supported by analogous compound syntheses documented in patent literature and academic theses.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Biomedical Research
3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has been utilized in various biomedical research contexts, particularly in drug development and pharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for studying:
- Neurotransmitter Modulation: Research indicates that piperidine derivatives can influence dopamine and serotonin pathways, which are crucial in treating psychiatric disorders.
- Pain Management: The compound's structural analogs have shown analgesic properties, indicating potential use in pain relief therapies.
Forensic Science
In forensic applications, this compound can serve as a reference standard for analytical techniques such as:
- Toxicology Testing: Its unique chemical structure allows for the identification and quantification of the compound in biological samples, aiding in toxicological investigations.
- Drug Profiling: The compound may be used to develop methods for detecting similar piperidine derivatives in illicit drug analysis.
Clinical Diagnostics
The compound's potential applications extend to clinical diagnostics where it may be involved in:
- Biomarker Development: Due to its interaction with biological systems, it could be explored as a biomarker for certain diseases.
- Diagnostic Assays: Its chemical properties may facilitate the development of assays for detecting specific conditions related to neurotransmitter imbalances.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that compounds similar to this compound exhibit selective binding affinities that could modulate serotonin levels, potentially leading to therapeutic applications in anxiety disorders.
Case Study 2: Forensic Toxicology
In forensic toxicology, a comparative analysis was conducted using various piperidine derivatives. The study demonstrated that this compound can be reliably detected using mass spectrometry techniques, highlighting its utility as a reference standard in toxicological investigations.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Biomedical Research | Neurotransmitter modulation, pain management |
| Forensic Science | Toxicology testing, drug profiling |
| Clinical Diagnostics | Biomarker development, diagnostic assays |
Mechanism of Action
The mechanism of action of 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structurally related piperidine hydrochloride derivatives, their substituents, and molecular
Key Observations:
Substituent Position and Bulk: The 2-methylphenoxy group in is directly attached to the piperidine ring, whereas the target compound’s 2-methylbenzyloxy ethyl chain introduces greater steric bulk and flexibility. This may influence receptor binding or solubility. Para-substituted benzyl groups (e.g., 4-methoxybenzyl in ) vs.
Toxicity Profiles: 3-(2-Methylphenoxy)piperidine hydrochloride (CAS 1858256-18-4) exhibits acute oral toxicity (H302) and irritancy (H315, H319, H335) . Such hazards suggest the need for careful handling, which may extrapolate to structurally similar compounds with aromatic substituents.
However, the target compound’s benzyloxy ethyl group lacks the electron-withdrawing or donating moieties seen in antidepressants like paroxetine.
Functional Group Impact on Properties
- Oxygen Linkages: Ether (e.g., phenoxy in ) and benzyloxy (hypothetical in the target compound) groups enhance hydrophilicity compared to hydrocarbon chains.
Biological Activity
3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.82 g/mol
The compound features a piperidine ring with a 2-methylbenzyl ether substituent, which is significant for its interaction with various biological targets. The structural characteristics influence its pharmacological properties, including receptor binding and modulation of neurotransmitter release.
The biological activity of this compound primarily involves:
- Neurotransmitter Modulation : The compound can act as an agonist or antagonist at various neurotransmitter receptors, potentially influencing the release of neurotransmitters such as acetylcholine and serotonin. This modulation affects mood, cognition, and other physiological processes .
- Receptor Binding : It interacts with specific receptors in the central nervous system, leading to alterations in cellular signaling pathways vital for maintaining homeostasis .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antinociceptive Properties : In vivo studies have demonstrated that related compounds show antinociceptive effects in rodent models, suggesting potential applications in pain management .
- Potential Antidepressant Activity : Similar piperidine derivatives have shown comparable biological activity to established antidepressants, indicating that this compound may also possess mood-enhancing properties .
Table 1: Summary of Biological Activities
Table 2: Comparative Biological Activities of Piperidine Derivatives
| Compound Name | Antinociceptive Effect | Antidepressant Effect | Mechanism of Action |
|---|---|---|---|
| 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine | Moderate | Potentially present | Receptor modulation |
| Viloxazine | High | Established | Reuptake inhibition of biogenic amines |
| Other Piperidine Derivatives | Variable | Some compounds active | Various receptor interactions |
Q & A
Q. What are the recommended synthetic routes for 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
Piperidine Intermediate Preparation : Hydrogenation of substituted pyridines using catalysts like Pd/C under H₂ gas (common for piperidine derivatives) .
Ethoxylation and Substitution : Reacting the intermediate with 2-methylbenzyl chloride or bromide in the presence of a base (e.g., NaOH) to introduce the ethoxybenzyl moiety .
Hydrochloride Salt Formation : Acidification with HCl in a polar solvent (e.g., ethanol) to precipitate the final product.
- Critical Factors :
- Temperature control during hydrogenation (40–60°C) to avoid side reactions.
- Stoichiometric excess of 2-methylbenzyl halide (1.2–1.5 eq.) to drive substitution .
- Yield Optimization : Use inert atmospheres (N₂/Ar) and anhydrous solvents to minimize hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and piperidine ring integrity (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% typical for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] for C₁₆H₂₄ClNO₂ at m/z 298.1) .
- Melting Point Analysis : Compare observed mp (e.g., 180–185°C) with literature values to detect impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Acute Toxicity Mitigation : Administer oxygen if inhaled; rinse skin/eyes with water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., ethoxylation vs. ring substitution) .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations to select solvents that stabilize charged intermediates (e.g., DMF vs. THF) .
- Case Study : Computational screening of catalysts (e.g., Pd vs. Pt) for hydrogenation efficiency .
Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?
- Methodological Answer :
- Data Triangulation : Compare acute toxicity (LD₅₀) from multiple sources (e.g., OECD guidelines vs. in-house assays) .
- Dose-Response Studies : Conduct MTT assays on human cell lines (e.g., HEK293) to validate EC₅₀ values .
- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers (e.g., conflicting skin irritation reports) .
- Mechanistic Toxicology : Assess reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Continuous Flow Reactors : Minimize batch variability and improve heat transfer during exothermic steps (e.g., HCl salt formation) .
- In-Line Monitoring : PAT tools (e.g., FTIR probes) to track reaction progression and adjust parameters in real time .
- Crystallization Optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance crystal uniformity and reduce impurities .
- Table : Key Parameters for Scale-Up
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 6 h | 8 h |
| Cooling Rate | 0.5°C/min | 0.3°C/min |
| Stirring Speed | 300 rpm | 150 rpm |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Standardized Protocols : Adopt USP/Ph. Eur. methods for mp determination (e.g., capillary tube vs. DSC) .
- Cross-Validation : Compare NMR spectra with databases (e.g., HMBC or HSQC for ambiguous peaks) .
- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted starting materials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
